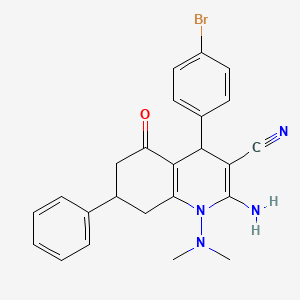
N-(5-chloro-2-methyl-4-nitrophenyl)-2-phenylacetamide
Vue d'ensemble
Description
N-(5-chloro-2-methyl-4-nitrophenyl)-2-phenylacetamide, commonly known as CMNPA, is a chemical compound that has gained significant attention in scientific research due to its diverse applications. CMNPA is a member of the acetamide family and is extensively used in the field of medicinal chemistry.
Applications De Recherche Scientifique
CMNPA has been extensively studied for its potential therapeutic applications. It has shown promising results in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. CMNPA has also been used as a precursor in the synthesis of other pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of CMNPA is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to the suppression of the growth and proliferation of cancer cells, thereby preventing the spread of the disease.
Biochemical and Physiological Effects:
CMNPA has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the expression of certain genes, and reduce inflammation. Additionally, CMNPA has been shown to have neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using CMNPA in lab experiments is its high potency. This makes it an ideal candidate for testing the efficacy of new drugs and treatments. However, CMNPA has some limitations. It is highly toxic and can cause adverse effects in living organisms. Additionally, its synthesis method is complex and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on CMNPA. One potential area of focus is the development of new drugs and treatments based on CMNPA. Researchers are also exploring the potential of CMNPA in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, there is ongoing research into the mechanism of action of CMNPA, which could lead to the development of more effective treatments.
Propriétés
IUPAC Name |
N-(5-chloro-2-methyl-4-nitrophenyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-10-7-14(18(20)21)12(16)9-13(10)17-15(19)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQKNTHWRNWTEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)CC2=CC=CC=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[5-ethyl-2-(ethylthio)-3-thienyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3961027.png)
![2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3961033.png)
![4-[(2,5-dimethylphenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid](/img/structure/B3961042.png)
![2-[(2-chlorobenzyl)thio]-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B3961052.png)
acetyl]amino}benzoate](/img/structure/B3961054.png)

![(3E)-N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)pent-3-enamide](/img/structure/B3961061.png)
![6-ethyl-2-(ethylthio)-3-(4-methoxyphenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3961069.png)

![methyl 3-(1-{[(3-methyl-1,2,4-thiadiazol-5-yl)amino]carbonyl}piperidin-4-yl)propanoate](/img/structure/B3961079.png)

![6-chloro-2-[4-(1-piperidinylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B3961098.png)
![4-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoic acid hydrochloride](/img/structure/B3961126.png)
![ethyl 2-[3-(2-furoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3961127.png)